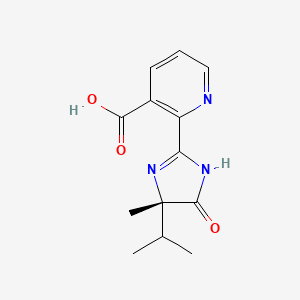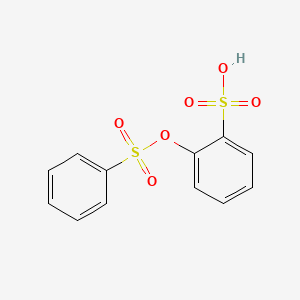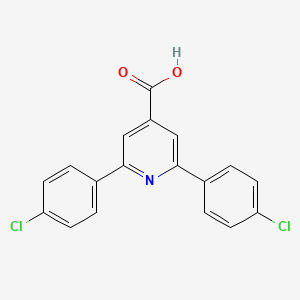
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H11Cl2NO2 and a molecular weight of 344.19 g/mol It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyridine ring at the 2 and 6 positions, with a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for an extended period, usually around 18 hours, to ensure complete reaction . Upon cooling, the product precipitates out as a yellow solid, which can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the derivatives used. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-bromophenyl)-4-pyridinecarboxylic acid: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid: Fluorine atoms replace the chlorine atoms.
2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid: Methoxy groups replace the chlorine atoms.
Uniqueness
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications
Properties
CAS No. |
33565-60-5 |
|---|---|
Molecular Formula |
C18H11Cl2NO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Cl2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
InChI Key |
AHXHKFWCZJASTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Key on ui other cas no. |
33565-60-5 |
Synonyms |
2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid U 52267 U-52267 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



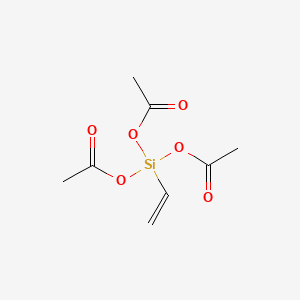
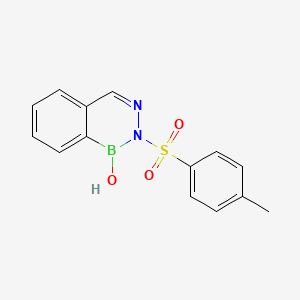
![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)
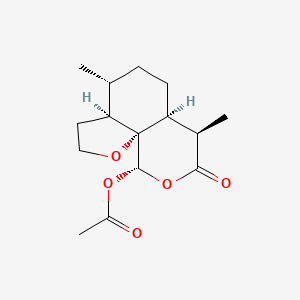
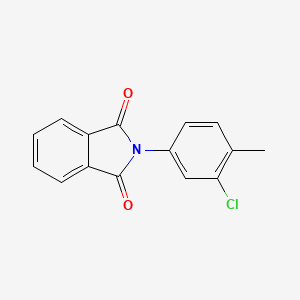

![3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
